5-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

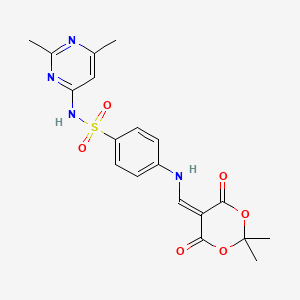

5-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a structurally complex heterocyclic compound featuring a 2,2-dimethyl-1,3-dioxane-4,6-dione (DMDD) core. This core is functionalized with a methyleneamino group linked to a sulfonamide-containing phenyl ring, which is further substituted with a 2,6-dimethylpyrimidin-4-yl moiety.

The DMDD core is known for its electron-deficient nature, enabling reactivity in Michael addition or cyclocondensation reactions. The sulfonamide bridge may confer solubility in polar solvents or mimic bioactive motifs found in enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors) .

Properties

IUPAC Name |

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O6S/c1-11-9-16(22-12(2)21-11)23-30(26,27)14-7-5-13(6-8-14)20-10-15-17(24)28-19(3,4)29-18(15)25/h5-10,20H,1-4H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYLDIRLWXQXSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)OC(OC3=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((4-(((2,6-Dimethylpyrimidin-4-YL)amino)sulfonyl)phenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, often referred to by its IUPAC name, is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H20N4O6S and a molecular weight of 432.45 g/mol. It features several functional groups that may contribute to its biological activity, including a pyrimidine ring and sulfonamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O6S |

| Molecular Weight | 432.45 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 11 |

| Rotatable Bonds | 5 |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. Research indicates that compounds with similar structures often target enzymes such as dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway in various pathogens.

Biological Evaluation

Recent studies have evaluated the compound's effectiveness against various biological targets:

- Inhibition of Dihydrofolate Reductase (DHFR) : The compound has shown promising results in inhibiting DHFR from Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed IC50 values ranging from 0.4 to 28 μM for different strains of the parasite .

- Antiproliferative Activity : The compound was tested against several cancer cell lines, demonstrating significant antiproliferative effects. The mechanism appears to involve the disruption of nucleotide synthesis pathways essential for cell division.

- Antimicrobial Activity : Preliminary tests suggest that the compound exhibits antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate its full spectrum of activity.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of related compounds:

- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against PfDHFR. The results indicated that modifications at the pyrimidine ring significantly influenced biological activity .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various targets, including DHFR. These studies help in understanding how structural modifications can enhance potency and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

*Molecular weights estimated from empirical formulas.

Key Observations:

Target Compound vs. Methoxyphenyl Analog :

- The methoxyphenyl analog lacks the sulfonamide and pyrimidine groups, reducing polarity and hydrogen-bonding capacity. Its lower molecular weight (~306 g/mol) suggests better membrane permeability but weaker target specificity compared to the target compound.

- The methoxy group (-OCH₃) may enhance fluorescence properties, making it suitable for optical applications, whereas the target compound’s sulfonamide group could favor enzyme-binding interactions.

Its high molecular weight (~742 g/mol) may limit bioavailability but improve binding affinity in structured pockets.

Pyrrolo-Pyrimidine-Dione with Dihydronaphthalenone : The fused dihydronaphthalenone system increases aromatic surface area, favoring intercalation or π-stacking in DNA/protein interactions. The hydroxy group may enable redox activity, relevant to anticancer mechanisms.

Substituent-Driven Property Analysis

Table 2: Substituent Impact on Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a nucleophilic substitution between 2,6-dimethylpyrimidin-4-amine and 4-sulfonylphenyl intermediates under reflux in anhydrous dimethylformamide (DMF) with triethylamine as a base. Monitor reaction progression via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and optimize yields by varying catalysts (e.g., Pd/C for coupling steps) and solvents (DMF vs. acetonitrile). Post-synthesis, purify via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR) .

Q. How can researchers validate the structural integrity of this compound, especially the sulfonamide and dioxane moieties?

- Methodological Answer : Use X-ray crystallography to resolve the 3D conformation of the sulfonamide bridge and dioxane ring (see similar dioxane derivatives in ). Complement with FT-IR to identify characteristic vibrations (e.g., S=O stretch at ~1150 cm⁻¹, C-N stretch at ~1350 cm⁻¹). For the pyrimidine ring, employ 2D NMR (COSY, HSQC) to assign aromatic protons and confirm substitution patterns .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the sulfonamide bond formation in this compound?

- Methodological Answer : Conduct density functional theory (DFT) calculations (B3LYP/6-31G* level) to model transition states and compare activation energies for alternative reaction pathways. Validate experimentally via kinetic studies under varying temperatures (25–80°C) and pH (4–10), monitoring intermediate formation using stopped-flow UV-Vis spectroscopy. Compare with analogous pyrimidine sulfonamides (e.g., N-(4-fluorophenyl)-2,6-dimethylpyridine derivatives) to identify steric/electronic drivers .

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

- Methodological Answer : Perform systematic solubility assays in solvents of varying polarity (e.g., water, DMSO, chloroform) using UV-Vis spectrophotometry (λmax = 280 nm). Analyze trends via Hansen solubility parameters and correlate with molecular dynamics simulations to assess solvent-solute interactions. For discrepancies, investigate polymorphic forms via differential scanning calorimetry (DSC) and powder XRD .

Q. What computational strategies are effective in predicting the compound’s bioactivity, given its complex heterocyclic framework?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to screen against target proteins (e.g., dihydrofolate reductase, DHFR) using the compound’s minimized 3D structure. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination). For ADMET profiling, use QSAR models (e.g., SwissADME) to predict permeability (LogP ≈ 2.1) and metabolic stability, cross-referencing with experimental microsomal stability data .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s stability under hydrolytic conditions?

- Methodological Answer : Prepare aqueous solutions at pH 2 (HCl), 7 (phosphate buffer), and 12 (NaOH) and incubate at 37°C. Withdraw aliquots at intervals (0, 24, 48, 72 hrs) and analyze degradation products via LC-MS (ESI+ mode). Quantify stability using first-order kinetics; compare half-lives (t₁/₂) across pH levels. For structural degradation pathways, isolate intermediates and characterize via HRMS and NMR .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Calculate EC₅₀ values with 95% confidence intervals. For comparative studies (e.g., vs. cisplatin), apply two-way ANOVA with post-hoc Tukey tests. Include controls for solvent effects (e.g., DMSO < 0.1%) and validate replicates (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.